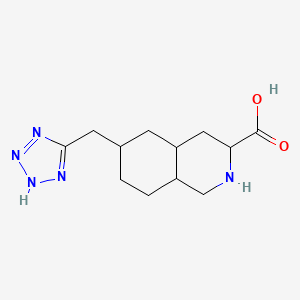
Oxygen-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water O-15 is an inert, radiopharmaceutical of oxygen-15 (O-15) labeled water used as a tracer molecule with positron emission tomography (PET). Upon administration, water O-15 is freely diffusible and its distribution, as well as its clearance, are completely dependent on the rate of blood flow. Water O-15 can be imaged using PET to measure tissue or tumor blood flow/perfusion. This cyclotron product has a very short half life of about 2 minutes thereby allowing for multiple, serial measurements.
Oxygen-15 atom is the radioactive isotope of oxygen with relative atomic mass 15.003065. The longest-lived oxygen radionuclide with half-life of 122.2 s.
Scientific Research Applications
Oxygen Metabolism and Brain Research
Oxygen-15 has played a crucial role in studying regional cerebral oxygen extraction and metabolism using Positron Emission Tomography (PET). This has significantly impacted both basic and clinical neuroscience. It's been instrumental in measuring oxygen utilization, a fundamental process in the human brain, particularly in the context of disease and health (Baron & Jones, 2012).
Injectable Oxygen-15 for Small Animals
Oxygen-15 has been developed in an injectable form for studying cerebral metabolic rate for oxygen (CMRO2) and cerebral oxygen extraction fraction (OEF) in small animals like rats. This method overcomes the limitations of the traditional inhalation method, offering a more practical approach for small animal studies. It’s particularly valuable for researching cerebral perfusion diseases (Magata et al., 2003).
Proton Therapy Verification
Oxygen-15 production has been studied for improving the verification of proton therapy treatment plans. This involves the use of PET to observe oxygen-15 production and clearance rates immediately following proton therapy, providing a method to detailed verification of treatment delivery and studying the effects of perfusion (Grogg et al., 2015).
Myocardial Blood Flow Tracing
Oxygen-15-labeled water (15O-H2O) is used as a radiopharmaceutical tracer with PET for myocardial blood flow (MBF) quantification. Its high extraction fraction allows for highly accurate quantification of MBF, making it a gold standard in this field. It’s essential for precise MBF quantification despite being less ideal for visual assessment (Manabe et al., 2019).
Investigating Catalytic Reactions
Oxygen-15 has been used in transient isotopic labeling studies to investigate the reaction mechanisms in catalytic processes, particularly in the selective catalytic reduction of nitric oxide. These studies provide insights into the role of lattice oxygen in catalysts and the effects of gas phase oxygen (Ettireddy et al., 2012).
Photosensitized Production of Singlet Oxygen
Singlet oxygen, a reactive oxygen species, plays a crucial role in various photochemical and photobiological processes. Studies on the photosensitized production of singlet oxygen have significant applications in wastewater treatment, fine chemical synthesis, and photodynamic therapy (PDT) for cancer treatment (DeRosa, 2002).
ROS-Based Nanomedicine
Research on reactive oxygen species (ROS), including singlet oxygen, has led to the development of nanomedicine approaches. These advancements utilize the active chemical properties of ROS for various medical applications, including therapy and disease treatment (Yang, Chen, & Shi, 2019).
properties
CAS RN |
13982-43-9 |
|---|---|
Product Name |
Oxygen-15 |
Molecular Formula |
H2O |
Molecular Weight |
17.019 g/mol |
IUPAC Name |
oxidane |
InChI |
InChI=1S/H2O/h1H2/i1-1 |
InChI Key |
XLYOFNOQVPJJNP-BJUDXGSMSA-N |
Isomeric SMILES |
[15OH2] |
SMILES |
O |
Canonical SMILES |
O |
Other CAS RN |
24286-21-3 |
synonyms |
15O radioisotope O-15 radioisotope Oxygen-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



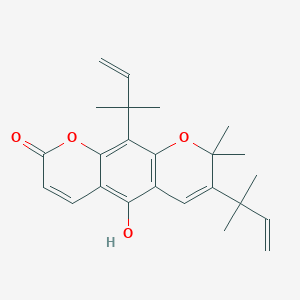
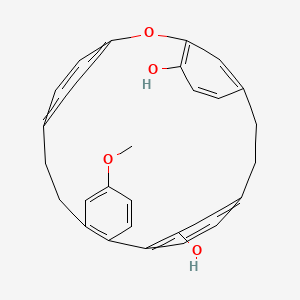

![9H-Pyrrolo[1,2-a]indole](/img/structure/B1254411.png)
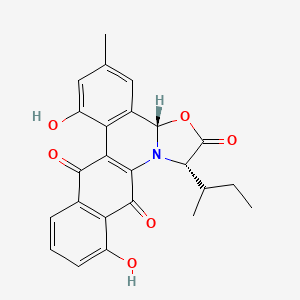
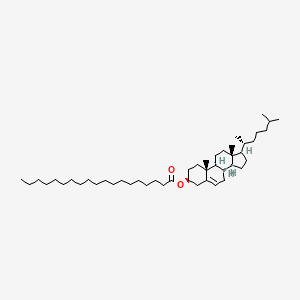


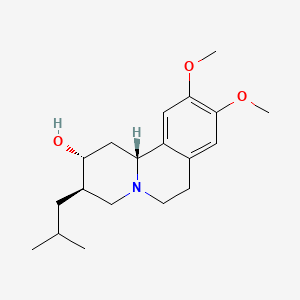

![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)

